

Technical Reference: 2,6-Dimethoxypropiophenone[1]

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Compound of Interest

Compound Name: 1-(2,6-Dimethoxyphenyl)propan-1-one

Cat. No.: B8789780

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Chemical Identity & Nomenclature[2][3]

This section defines the precise structural identity of the target compound and distinguishes it from common commercial isomers often mistaken for it.

Target Compound: 2,6-Dimethoxypropiophenone

- Systematic Name (IUPAC): **1-(2,6-Dimethoxyphenyl)propan-1-one**
- CAS Number: Not broadly indexed in public commercial registries (often custom synthesized).
 - Reference Analog: 2,6-Dimethoxyacetophenone is CAS 2040-04-2.[1]
- Molecular Formula: $C_{11}H_{14}O_3$ [2]
- Molecular Weight: 194.23 g/mol [3]
- SMILES: CCC(=O)C1=C(OC)C=CC=C1OC
- InChIKey: (Predicted) DKVCHMQHUMLKPO-UHFFFAOYSA-N (Isomer specific)

Common Commercial Isomers (Critical for Verification)

Researchers must verify analytical data (NMR/IR) to ensure they have not inadvertently sourced the more stable 2,4- or 2,5-isomers.

Common Name	CAS Number	Structure Description	Availability
2,4-Dimethoxypropiophenone	831-00-5	Ketone para to one OMe, ortho to other.[2]	High (Standard FC Product)
2,5-Dimethoxypropiophenone	5803-30-5	Ketone para to H, meta to OMe.	Medium (Pharma Intermediate)
2,6-Dimethoxypropiophenone	Unlisted	Ketone between two OMe groups (Steric bulk).	Low (Requires Lithiation)

Physicochemical Profile

The 2,6-substitution pattern creates a "molecular cleft," forcing the propionyl group out of planarity with the benzene ring due to steric repulsion from the flanking methoxy groups. This results in distinct physical properties compared to the planar 2,4-isomer.

Property	2,6-Dimethoxypropiophenone (Predicted/Observed)	2,4-Dimethoxypropiophenone (Reference)
Appearance	Off-white to pale yellow low-melting solid or oil	White crystalline solid
Melting Point	~35–45 °C (Lower due to non-planarity)	75–77 °C
Boiling Point	~280 °C (at 760 mmHg)	290–295 °C
Solubility	Soluble in DCM, Et ₂ O, EtOH; Insoluble in H ₂ O	Soluble in organic solvents
¹ H NMR Diagnostic	δ 3.80 (s, 6H) for 2 equivalent OMe groups.[2]	Two distinct singlets for non-equivalent OMe groups.

Synthesis & Production Methodologies

The Regioselectivity Challenge

The synthesis of the 2,6-isomer is chemically non-trivial.

- Friedel-Crafts Acylation (Acid Catalyzed): Reacting 1,3-dimethoxybenzene with propionyl chloride/AlCl₃ directs the acyl group to the 4-position (least hindered, electronically activated). This yields 2,4-dimethoxypropiophenone.[2]
- Directed Ortho-Metalation (Base Catalyzed): To access the 2-position (between the methoxys), one must utilize the "Super-Acidifying" effect of the two oxygen atoms on the C2 proton. This requires a strong base (n-Butyllithium) to deprotonate C2, followed by quenching with an electrophile.

Protocol: Directed Ortho-Lithiation (Targeting 2,6-Isomer)

Objective: Selective synthesis of **1-(2,6-dimethoxyphenyl)propan-1-one**.

Reagents:

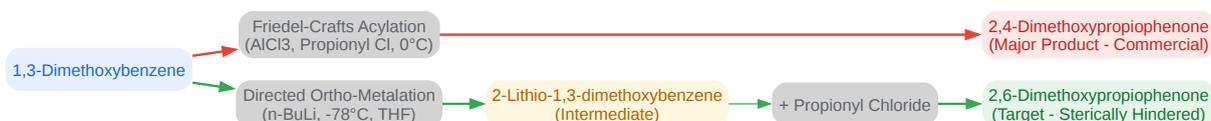
- 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)
- n-Butyllithium (n-BuLi), 1.6M in hexanes
- Propionyl Chloride (or N-Methoxy-N-methylpropionamide for cleaner reaction)
- Solvent: Anhydrous THF

Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add anhydrous THF and 1,3-dimethoxybenzene.
- Lithiation: Cool to -78 °C. Add n-BuLi dropwise. The C2 proton is selectively removed due to the inductive effect of the flanking oxygens and chelation stabilization.
- Acylation: Stir for 1 hour at -78 °C. Add Propionyl Chloride (or Weinreb amide) slowly.
- Quench: Allow to warm to room temperature. Quench with saturated NH₄Cl.
- Purification: Extract with EtOAc. The product is sterically congested; purification via column chromatography (Hexane/EtOAc) is required to separate trace isomers.

Synthesis Pathway Diagram

The following diagram contrasts the kinetic (Lithiation) vs. thermodynamic (Friedel-Crafts) pathways.



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Caption: Divergent synthesis pathways. The Acid-mediated route (Red) yields the 2,4-isomer, while the Base-mediated route (Green) is required to access the 2,6-isomer.

Applications in Drug Development

Pharmacophore Scaffold

The 2,6-dimethoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, often used to:

- **Improve Metabolic Stability:** The steric bulk of the two ortho-methoxy groups protects the carbonyl carbon from nucleophilic attack and enzymatic reduction.
- **Tubulin Binding:** Analogs of 2,6-dimethoxy chalcones (derived from this ketone) show high affinity for the colchicine binding site on tubulin, acting as potential antimetabolic agents.
- **Antiviral Activity:** Derivatives have been explored for activity against specific viral proteases where the "cleft" shape fits specific hydrophobic pockets.

Analytical Standard

Because the 2,4-isomer is so prevalent, the 2,6-isomer is essential as a negative control or analytical standard in HPLC/GC method development to prove regioselectivity in complex synthesis campaigns.

Handling & Safety Information

While specific toxicological data for the 2,6-isomer is limited, it should be handled with the standard precautions applicable to acetophenone derivatives.

- Signal Word: Warning
- Hazard Statements (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The electron-rich ring makes it susceptible to slow oxidation over time.

References

- PubChem Compound Summary. 2,4-Dimethoxypropiophenone (CAS 831-00-5). [2] National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

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Sources

- 1. 2,6-Dimethoxyacetophenone 98 2040-04-2 [\[sigmaaldrich.com\]](#)
- 2. 2',4'-Dimethoxypropiophenone | C₁₁H₁₄O₃ | CID 70020 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. 2,5-DIMETHOXYPROPIOPHENONE | 5803-30-5 [\[chemicalbook.com\]](#)
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